molecular formula C12H7ClN4O2 B11080124 5-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine

5-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B11080124
M. Wt: 274.66 g/mol
InChI Key: YEGQOSXILBGMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a chlorine atom at the 5-position and a nitrophenyl group at the 3-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrophenylhydrazine with 5-chloropyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazolopyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride (NaH).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Major Products

    Substitution: Formation of 5-substituted derivatives.

    Reduction: Formation of 3-(4-aminophenyl) derivatives.

    Oxidation: Formation of oxidized triazolopyridine derivatives.

Scientific Research Applications

5-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Material Science: Employed in the synthesis of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the triazolopyridine core can interact with active sites of enzymes, potentially inhibiting their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)-1,2,4-triazolo[4,3-a]pyridine: Lacks the chlorine atom at the 5-position.

    5-Chloro-1,2,4-triazolo[4,3-a]pyridine: Lacks the nitrophenyl group at the 3-position.

Uniqueness

5-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both the chlorine atom and the nitrophenyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H7ClN4O2

Molecular Weight

274.66 g/mol

IUPAC Name

5-chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C12H7ClN4O2/c13-10-2-1-3-11-14-15-12(16(10)11)8-4-6-9(7-5-8)17(18)19/h1-7H

InChI Key

YEGQOSXILBGMSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C(=C1)Cl)C3=CC=C(C=C3)[N+](=O)[O-]

solubility

11.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.